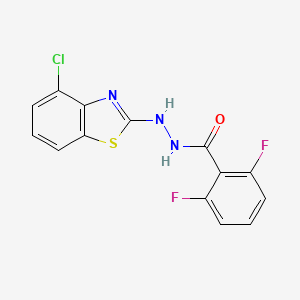

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Description

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a benzothiazole-based hydrazide derivative featuring a 4-chloro-substituted benzothiazole core linked to a 2,6-difluorobenzoyl group via a hydrazide bridge. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF2N3OS/c15-7-3-1-6-10-12(7)18-14(22-10)20-19-13(21)11-8(16)4-2-5-9(11)17/h1-6H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXUUTWBDPXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Benzothiazole derivatives have been extensively studied for their diverse pharmacological properties, which include anti-tumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

The biological activity of N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is primarily attributed to its interaction with various cellular pathways involved in cancer proliferation and inflammation. Research indicates that benzothiazole derivatives can modulate signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

Anticancer Activity

A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The compound was shown to reduce the expression levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, suggesting its dual role as an anti-inflammatory agent as well .

In Vitro Studies

The compound's efficacy was assessed through various in vitro assays:

| Assay Type | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| MTT Assay | A431 | 1 - 4 | Significant inhibition of cell growth |

| Flow Cytometry | A431 | 1 - 4 | Induction of apoptosis |

| ELISA | RAW264.7 | 1 - 10 | Decreased IL-6 and TNF-α levels |

| Scratch Wound Healing Assay | A549 | 1 - 5 | Reduced migration ability |

Case Study 1: Antitumor Efficacy

In a controlled study involving N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, researchers observed a notable decrease in tumor size in xenograft models treated with the compound compared to controls. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide resulted in a significant reduction in edema and inflammatory markers, reinforcing its potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

- The target compound’s 4-chloro-benzothiazole distinguishes it from fluoro-substituted analogs (e.g., 3j, ), which may alter electronic properties and steric bulk.

- The hydrazide group in the target compound contrasts with amides (e.g., 3j) or sulfanyl linkages, offering enhanced hydrogen-bonding capacity .

Physicochemical Properties

Table 3: Spectral and Physical Data

Analysis :

- The absence of C=S bands in the target compound’s IR spectrum (unlike benzoxazole sulfanyl derivatives ) confirms the hydrazide structure.

- High melting points (e.g., 247–249°C for 3j) suggest strong intermolecular interactions, likely due to halogen substituents and rigid aromatic systems .

Insights :

- Molecular docking scores (e.g., -9.5 kcal/mol for benzoxazoles ) imply strong target binding, likely enhanced by the target compound’s chloro/fluoro substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.